![molecular formula C22H17ClN2O2 B11648288 Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11648288.png)

Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

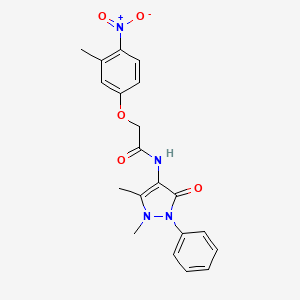

Le 4-[(4-chlorophényl)amino]benzo[h]quinoléine-3-carboxylate d'éthyle est un composé organique complexe qui appartient à la classe des dérivés de la quinoléine. Ce composé se caractérise par sa structure unique, qui comprend un noyau quinoléique, un groupe ester éthylique et un substituant 4-chlorophénylamino. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-[(4-chlorophényl)amino]benzo[h]quinoléine-3-carboxylate d'éthyle implique généralement des réactions en plusieurs étapes à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau quinoléique : Le noyau quinoléique peut être synthétisé par la synthèse de Skraup, qui implique la condensation de l'aniline avec du glycérol et de l'acide sulfurique en présence d'un agent oxydant tel que le nitrobenzène.

Introduction du groupe 4-chlorophénylamino : Le groupe 4-chlorophénylamino peut être introduit par une réaction de substitution aromatique nucléophile. Cela implique la réaction de la 4-chloroaniline avec le dérivé de la quinoléine en présence d'une base telle que le carbonate de potassium.

Estérification : La dernière étape implique l'estérification du groupe acide carboxylique avec de l'éthanol en présence d'un catalyseur tel que l'acide sulfurique pour former l'ester éthylique.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de la synthèse automatisée et des techniques de purification pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-[(4-chlorophényl)amino]benzo[h]quinoléine-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des dérivés de la N-oxyde de quinoléine.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour réduire le cycle quinoléique ou le groupe ester.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe 4-chlorophénylamino, où l'atome de chlore peut être remplacé par d'autres nucléophiles tels que des amines ou des thiols.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et hydrogénation catalytique.

Substitution : Carbonate de potassium, hydrure de sodium et divers nucléophiles.

Principaux produits formés

Oxydation : Dérivés de la N-oxyde de quinoléine.

Réduction : Dérivés de la quinoléine ou de l'ester réduits.

Substitution : Dérivés de la quinoléine substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes et de composés hétérocycliques.

Biologie : Enquête sur son potentiel en tant qu'agent antimicrobien et antiviral en raison de son noyau quinoléique.

Médecine : Exploration de ses propriétés anticancéreuses, car les dérivés de la quinoléine se sont avérés prometteurs pour inhiber la croissance des cellules cancéreuses.

Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 4-[(4-chlorophényl)amino]benzo[h]quinoléine-3-carboxylate d'éthyle est principalement attribué à sa capacité à interagir avec diverses cibles et voies moléculaires. Le noyau quinoléique peut s'intercaler avec l'ADN, perturbant le processus de réplication et conduisant à la mort cellulaire. De plus, le composé peut inhiber les enzymes impliquées dans des processus cellulaires essentiels, tels que les topoisomérases, qui sont essentielles à la réplication et à la réparation de l'ADN.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.

Medicine: Explored for its anticancer properties, as quinoline derivatives have shown promise in inhibiting the growth of cancer cells.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate is primarily attributed to its ability to interact with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, such as topoisomerases, which are essential for DNA replication and repair.

Comparaison Avec Des Composés Similaires

Le 4-[(4-chlorophényl)amino]benzo[h]quinoléine-3-carboxylate d'éthyle peut être comparé à d'autres dérivés de la quinoléine tels que :

Chloroquine : Un médicament antipaludique avec un noyau quinoléique similaire mais des substituants différents.

N-oxyde de quinoléine : Un dérivé avec un cycle quinoléique oxydé, présentant des activités biologiques différentes.

4-Aminoquinoléine : Un dérivé de la quinoléine plus simple avec un groupe amino en position 4, utilisé dans diverses applications thérapeutiques.

Le caractère unique du 4-[(4-chlorophényl)amino]benzo[h]quinoléine-3-carboxylate d'éthyle réside dans ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

Formule moléculaire |

C22H17ClN2O2 |

|---|---|

Poids moléculaire |

376.8 g/mol |

Nom IUPAC |

ethyl 4-(4-chloroanilino)benzo[h]quinoline-3-carboxylate |

InChI |

InChI=1S/C22H17ClN2O2/c1-2-27-22(26)19-13-24-20-17-6-4-3-5-14(17)7-12-18(20)21(19)25-16-10-8-15(23)9-11-16/h3-13H,2H2,1H3,(H,24,25) |

Clé InChI |

IUFYFDQKFJYEAB-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC4=CC=CC=C42 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one](/img/structure/B11648207.png)

![2-(ethylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648217.png)

![dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate](/img/structure/B11648225.png)

![5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11648227.png)

![{3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B11648237.png)

![Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11648260.png)

![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]amino]propanenitrile](/img/structure/B11648265.png)

![8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11648268.png)

![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11648273.png)

![Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11648281.png)

![2-Amino-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11648298.png)